molecular formula C22H22N4O4S B11475437 5-butyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-butyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11475437
M. Wt: 438.5 g/mol
InChI Key: FEQXOIBJJUJRIN-UHFFFAOYSA-N
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Description

. Its molecular formula is C~10~H~6~N~2~O~2~ , and it has a molecular weight of 186.17 g/mol . The structure features a fused benzofuran and pyrimidine ring system.

Preparation Methods

Synthetic Routes::

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate.

Major Products:: The specific products formed depend on reaction conditions and substituents. Further research is needed to identify exact products.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactivity or as a probe in biological studies.

    Medicine: Investigating therapeutic properties.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique structure—combining benzofuran and pyrimidine moieties—sets it apart. Similar compounds include other heterocyclic systems with potential bioactivity.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

5-butyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C22H22N4O4S/c1-4-5-10-25-20(15-8-6-7-9-16(15)26(28)29)24-18-17-14(12-30-3)11-13(2)23-21(17)31-19(18)22(25)27/h6-9,11H,4-5,10,12H2,1-3H3

InChI Key

FEQXOIBJJUJRIN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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